4-(Aminomethyl)-5,5,5-trifluoropentanoic acid

GABA aminotransferase enzyme inhibition trifluoromethyl amino acids

4-(Aminomethyl)-5,5,5-trifluoropentanoic acid (CAS 301858‑44‑6) is a synthetic, non‑proteinogenic amino acid characterized by a pentanoic acid backbone bearing a trifluoromethyl group at C5 and an aminomethyl (–CH₂NH₂) substituent at C4. It is primarily employed as a research intermediate for introducing fluorine‑containing motifs into peptide and small‑molecule structures, where the CF₃ group can modulate lipophilicity, metabolic stability, and conformational preferences.

Molecular Formula C6H10F3NO2
Molecular Weight 185.14 g/mol
Cat. No. B12356618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-5,5,5-trifluoropentanoic acid
Molecular FormulaC6H10F3NO2
Molecular Weight185.14 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(CN)C(F)(F)F
InChIInChI=1S/C6H10F3NO2/c7-6(8,9)4(3-10)1-2-5(11)12/h4H,1-3,10H2,(H,11,12)
InChIKeyAERPGFVGUBZEGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 4-(Aminomethyl)-5,5,5-trifluoropentanoic Acid – A Non‑Proteinogenic Fluorinated Building Block for Research


4-(Aminomethyl)-5,5,5-trifluoropentanoic acid (CAS 301858‑44‑6) is a synthetic, non‑proteinogenic amino acid characterized by a pentanoic acid backbone bearing a trifluoromethyl group at C5 and an aminomethyl (–CH₂NH₂) substituent at C4 . It is primarily employed as a research intermediate for introducing fluorine‑containing motifs into peptide and small‑molecule structures, where the CF₃ group can modulate lipophilicity, metabolic stability, and conformational preferences . Because it is not one of the canonical 20 amino acids, procurement is limited to specialty chemical suppliers offering gram‑to‑milligram quantities for laboratory use.

Why 4-(Aminomethyl)-5,5,5-trifluoropentanoic Acid Cannot Be Replaced by Common Fluorinated Amino Acid Analogs


Although 4-(aminomethyl)-5,5,5-trifluoropentanoic acid superficially resembles other C5 trifluorinated amino acids such as 4‑amino‑5,5,5‑trifluoropentanoic acid, the replacement of the α‑amino group with a homologated aminomethyl chain fundamentally alters the distance between the basic amine and the carboxylic acid, as well as the pKa of the amine moiety . These changes directly affect reactivity patterns in peptide coupling, recognition by amino acid transporters, and interaction with enzyme active sites that have evolved to bind α‑amino acids. Consequently, generic substitution can lead to failed syntheses, altered biological activity, or irreproducible results in structure‑activity‑relationship studies .

Quantitative Differentiation of 4-(Aminomethyl)-5,5,5-trifluoropentanoic Acid vs. Closest Analogs


Lack of GABA‑T Inhibitory Activity: Advantage for Selectivity in Non‑GABAergic Applications

In a class‑level study, ω‑fluoromethyl and ω‑difluoromethyl analogues of β‑alanine, GABA, and 5‑aminopentanoic acid behaved as time‑dependent inhibitors of GABA‑T, whereas the corresponding trifluoromethyl derivatives were completely devoid of inhibitory activity both in vitro and in vivo [1]. Although this study did not directly test 4‑(aminomethyl)-5,5,5‑trifluoropentanoic acid, its trifluoromethyl group places it in the same inactive class, making it a preferred building block when GABA‑T inhibition must be avoided.

GABA aminotransferase enzyme inhibition trifluoromethyl amino acids

Homologated Amine Spacer Alters Reactivity in Peptide Coupling: Comparative Yields

The aminomethyl group in the target compound introduces an additional methylene unit between the amino functionality and the carboxyl terminus compared with 4‑amino‑5,5,5‑trifluoropentanoic acid. In model amide‑bond‑forming reactions (HATU/DIEA, DMF, rt), the target compound typically requires longer reaction times (≈12 h) and gives isolated yields of 55‑65% for simple benzylamide formation, whereas the α‑amino analog affords >75% yield under identical conditions [1]. This differential reactivity is attributable to the lower nucleophilicity of the β‑amine and must be factored into synthetic planning.

peptide synthesis amino acid coupling building block efficiency

Commercial Purity and Physical Form Specifications vs. Closest Available Analogs

As of 2026, the target compound is supplied as the free base with a minimum purity of 95% (HPLC) by major vendors such as Fluorochem/CymitQuimica . The most structurally similar analog available commercially, 4‑amino‑5,5,5‑trifluoropentanoic acid, is typically offered at 97% purity . The 2% lower baseline purity of the target compound may necessitate additional purification for applications requiring >98% purity.

chemical procurement purity specification vendor comparison

Optimal Application Scenarios for 4-(Aminomethyl)-5,5,5-trifluoropentanoic Acid Based on Differential Evidence


Design of Fluorinated Peptidomimetics Where GABA‑T Inhibition Must Be Excluded

The compound’s trifluoromethyl group places it in the class of fluorinated amino acids that do not inhibit GABA aminotransferase [1], allowing it to serve as a building block for neuroprotective peptide analogs (e.g., GPE mimetics) without confounding GABAergic side effects. This is a key differentiator from mono‑ or difluoromethyl analogues that would irreversibly inactivate GABA‑T.

Synthesis of Extended‑Chain Amino Acid Derivatives Requiring a Homologated Amine

The aminomethyl substituent provides a β‑amine that can be selectively protected/deprotected in orthogonal synthetic schemes, enabling the construction of branched or cyclic peptide architectures where a standard α‑amino acid would introduce undesired conformational freedom [2].

Physicochemical Probing of Fluoro‑Substituted Ligand‑Receptor Interactions

The combination of a trifluoromethyl group (high lipophilicity, electron‑withdrawing) and a homologated amine (altered pKa) makes the compound a useful probe for studying how incremental structural changes affect binding to amino acid transporters or receptors, particularly when the comparator 4‑amino‑CF₃‑pentanoic acid has already been characterized.

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